Sennoside A1
Overview
Description
Sennoside A1s are natural anthraquinone derivatives and dimeric glycosides primarily found in medicinal plants such as Senna alexandrina Mill. (Senna) and Rheum Officinale Baill (Rhubarb) . They are well-known for their use as traditional herbal laxatives. Among the sennosides, sennoside A and sennoside B are the main purgative components . These compounds have been used for centuries in traditional medicine to treat constipation and other digestive issues .
Mechanism of Action
Target of Action
Sennoside, also known as Sennoside A1, Pursennid (TN), Sennosides (USP), or Sennoside G, is primarily targeted towards the cells in the large intestine . It has been found to be effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .
Mode of Action
The components of senna, Sennoside A and B, are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This results in increased fluid secretion within and contraction of the large intestine .
Biochemical Pathways
The metabolic pathways of Sennoside A transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . Then rheinanthrone can be transformed by oxidation into rhein .
Pharmacokinetics
Sennoside is taken by mouth or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . It is a weaker laxative than bisacodyl or castor oil .
Result of Action
The result of Sennoside’s action is the stimulation of the intestines to cause a bowel movement . It works by irritating and stimulating intestinal cells, producing contractions in the intestines, and promoting water influx to the intestines and bowel movement .
Action Environment
Sennosides are derived from the group of plants Senna . The environment in which these plants grow could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Sennosides, particularly sennoside A and sennoside B, play a crucial role in biochemical reactions related to their laxative effects. These compounds interact with various enzymes and proteins in the gastrointestinal tract. Sennosides are hydrolyzed by gut bacteria to form active metabolites, such as rhein anthrone. These metabolites then stimulate the mucosal cells in the colon, leading to increased peristalsis and bowel movements .
Cellular Effects
Sennosides exert significant effects on various types of cells and cellular processes within the gastrointestinal tract. They influence cell function by increasing the secretion of water and electrolytes into the lumen of the colon. This action is mediated through the activation of chloride channels and the inhibition of sodium-potassium ATPase. Additionally, sennosides impact cell signaling pathways, leading to enhanced peristaltic activity and accelerated transit of fecal matter .
Molecular Mechanism
The molecular mechanism of sennosides involves their conversion into active metabolites by gut bacteria. These metabolites bind to and activate specific receptors on the mucosal cells of the colon. This binding interaction leads to the release of prostaglandins and other inflammatory mediators, which in turn stimulate the smooth muscle cells of the colon. The result is increased peristalsis and bowel movements. Sennosides also inhibit the reabsorption of water and electrolytes, contributing to their laxative effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sennosides have been observed to change over time. Sennosides are relatively stable compounds, but their active metabolites can degrade over time. Long-term studies have shown that the laxative effects of sennosides can diminish with prolonged use, potentially due to changes in gut microbiota composition or receptor desensitization. Sennosides remain effective in the short term for inducing bowel movements .
Dosage Effects in Animal Models
The effects of sennosides vary with different dosages in animal models. At low doses, sennosides effectively stimulate bowel movements without causing significant adverse effects. At high doses, sennosides can lead to diarrhea, dehydration, and electrolyte imbalances. Threshold effects have been observed, where a minimum dose is required to achieve the desired laxative effect. Toxicity studies in animal models have shown that extremely high doses of sennosides can cause damage to the intestinal mucosa .
Metabolic Pathways
Sennosides are involved in specific metabolic pathways within the gastrointestinal tract. They are metabolized by gut bacteria to form rhein anthrone, which is the active metabolite responsible for their laxative effects. This metabolic conversion involves the reduction of sennosides by bacterial enzymes. The active metabolites then interact with various enzymes and cofactors within the colon, leading to increased peristalsis and water secretion .
Transport and Distribution
Sennosides are transported and distributed within the gastrointestinal tract primarily through passive diffusion. Once ingested, they pass through the stomach and small intestine largely unchanged. In the colon, sennosides are hydrolyzed by bacterial enzymes to form active metabolites. These metabolites are then absorbed by the mucosal cells and exert their effects locally. Sennosides do not undergo significant systemic absorption, which limits their effects to the gastrointestinal tract .
Subcellular Localization
The subcellular localization of sennosides and their metabolites is primarily within the mucosal cells of the colon. The active metabolites, such as rhein anthrone, are localized in the cytoplasm and interact with specific receptors on the cell membrane. These interactions lead to the activation of signaling pathways that stimulate peristalsis and water secretion. Sennosides do not appear to undergo significant post-translational modifications or targeting to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sennosides A and B involves the oxidation of rheinanthrone-8-glucoside with oxygen or an oxygen source . Active carbon is used as a catalyst in this process . The oxidation reaction can be carried out under mild conditions, making it an efficient method for synthesizing these compounds.
Industrial Production Methods
In industrial settings, sennosides are typically extracted from the leaves and pods of Senna plants . The extraction process involves using solvents such as chloroform and ethanol to isolate the sennosides from the plant material . The extracted sennosides are then purified and converted into their calcium salts using methanol precipitation from a calcium ion-containing aqueous solution .
Chemical Reactions Analysis
Types of Reactions
Sennoside A1s undergo various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for their biological activity and therapeutic effects.
Common Reagents and Conditions
Oxidation: Oxygen or an oxygen source with active carbon as a catalyst.
Reduction: Rheinanthrone-8-glucoside is reduced to form sennosides.
Hydrolysis: Sennoside A1s can be hydrolyzed to release their aglycones, such as rhein anthrone.
Major Products Formed
The major products formed from these reactions include sennosides A and B, as well as their aglycones, such as rhein anthrone .
Scientific Research Applications
Sennoside A1s have a wide range of scientific research applications due to their diverse pharmacological properties . Some of the key applications include:
Comparison with Similar Compounds
Sennoside A1s are unique among laxatives due to their natural origin and specific mechanism of action . Similar compounds include:
Bisacodyl: A synthetic stimulant laxative that works by directly stimulating the enteric nerves to induce peristalsis.
Castor Oil: A natural laxative that works by increasing the movement of the intestines, helping the stool to come out.
Anthraquinone Derivatives: Other anthraquinone derivatives, such as aloin, also have laxative properties but differ in their chemical structure and potency.
Sennoside A1s stand out due to their dual glycoside structure and their ability to be metabolized into active compounds by gut bacteria .
Properties
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-JLDSCGAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66575-30-2 | |
Record name | Sennoside G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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